GSK864 (CAS: 1816331-66-4) is a highly bioavailable, cell-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is primarily procured as a standardized chemical probe to block the neomorphic production of D-2-hydroxyglutarate (D-2HG) in oncology models, particularly acute myeloid leukemia (AML) and fibrosarcoma. Unlike earlier-generation compounds, GSK864 offers an optimized in vivo pharmacokinetic profile and pan-mutant efficacy across the clinically relevant IDH1 R132C, R132H, and R132G variants. This makes it an essential benchmark material for researchers and assay developers requiring sustained in vivo target engagement, broad-spectrum mutant coverage, and precise epigenetic modulation [1].
Substituting GSK864 with older-generation IDH1 inhibitors like AGI-5198 or its unoptimized structural analog GSK321 severely limits experimental scope and assay sensitivity. AGI-5198 suffers from significantly lower biochemical potency and narrower mutant coverage, leading to incomplete D-2HG suppression in non-R132H models [1]. Meanwhile, while the analog GSK321 exhibits strong in vitro activity, it lacks the optimized pharmacokinetic properties required for sustained in vivo exposure, restricting its use exclusively to cell-based assays [2]. Furthermore, generic off-target compounds fail to offer a structurally matched inactive control; in contrast, GSK864 can be explicitly paired with GSK990, an inactive analog that ensures rigorous validation of on-target IDH1 inhibition without confounding off-target toxicity, a critical procurement advantage for reproducibility [3].
In biochemical IDH1 inhibition assays measuring the loss of catalytic conversion of αKG to D-2HG, GSK864 demonstrates superior pan-mutant potency compared to the earlier-generation probe AGI-5198. GSK864 achieves IC50 values of 8.8 nM for R132C and 15.2 nM for R132H. In contrast, AGI-5198 exhibits much weaker inhibition, with IC50 values of 160 nM for R132C and 70 nM for R132H [1].
| Evidence Dimension | Biochemical IC50 for IDH1 R132C and R132H mutants |
| Target Compound Data | GSK864: 8.8 nM (R132C), 15.2 nM (R132H) |
| Comparator Or Baseline | AGI-5198: 160 nM (R132C), 70 nM (R132H) |
| Quantified Difference | GSK864 is approximately 18-fold more potent against R132C and 4.6-fold more potent against R132H. |
| Conditions | Biochemical IDH1 inhibition assay measuring αKG to D-2HG conversion |
Procurement of GSK864 ensures robust, low-nanomolar target engagement across multiple IDH1 mutations, making it the superior choice for broad-spectrum mutant screening panels.
While the structural analog GSK321 is highly potent in vitro, it is not optimized for animal models. GSK864 was specifically developed to overcome this limitation, featuring improved pharmacokinetic properties that maintain substantial concentrations in peripheral blood for up to 24 hours following a single intraperitoneal administration (e.g., 150-213 mg/kg) [1].
| Evidence Dimension | In vivo pharmacokinetic exposure and bioavailability |
| Target Compound Data | GSK864: Sustained peripheral blood concentrations for up to 24 hours post-IP injection |
| Comparator Or Baseline | GSK321: Rapid clearance, unsuitable for sustained in vivo target engagement |
| Quantified Difference | Transition from an in vitro-restricted probe (GSK321) to a fully in vivo-capable probe (GSK864) with 24-hour exposure. |
| Conditions | Intraperitoneal (IP) administration in CD-1 and NSG mice models |
Buyers conducting animal model research must select GSK864 over GSK321 to ensure adequate physiological dosing intervals and reliable in vivo efficacy.
Rigorous target validation requires differentiating on-target efficacy from off-target toxicity. GSK864 selectively binds IDH1 (chemoproteomic IC50 < 200 nM) without affecting IDH2 or other kinases. Crucially, it can be paired with GSK990, a structurally matched inactive analog that shows 0% reduction in 2-HG in HT-1080 fibrosarcoma cells at identical concentrations, a feature not available with standalone generic inhibitors [1].
| Evidence Dimension | Specificity validation via structurally matched inactive control |
| Target Compound Data | GSK864: Dose-dependent reduction of 2-HG |
| Comparator Or Baseline | Generic standalone inhibitors: Lack a matched inactive enantiomer/analog for baseline control |
| Quantified Difference | 100% availability of a validated negative control (GSK990) for GSK864, ensuring zero off-target confounding in 2-HG reduction assays. |
| Conditions | HT-1080 R132C IDH1 mutant cells treated for 24 hours |
Procuring GSK864 alongside its inactive control GSK990 provides a built-in mechanism for rigorous target validation, a strict requirement for high-tier journal publications and IND-enabling studies.
Due to its optimized pharmacokinetic profile and 24-hour peripheral blood retention, GSK864 is the preferred chemical probe for in vivo acute myeloid leukemia (AML) xenograft models. It is utilized to reliably study the reduction of leukemic blasts and the stimulation of myeloid differentiation following intraperitoneal administration, where in vitro-only analogs fail [1].
Leveraging its low-nanomolar potency across R132C, R132H, and R132G variants, GSK864 serves as a highly reliable positive control in high-throughput biochemical screening assays, outperforming older compounds like AGI-5198 that struggle to provide complete suppression in non-R132H mutations[2].
GSK864 and its derivatives are ideal for functionalized bead-binding assays and chemoproteomics. Its high selectivity allows researchers to pull down cellular target proteins from complex lysates, confirming selective binding of IDH1 over other protein classes while utilizing GSK990 as an exact negative control [3].